

A Comparative Guide to IRAK4 Inhibitors: ND-2158 versus ND-2110

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Compound of Interest		
Compound Name:	ND-2158	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, **ND-2158** and ND-2110. This document summarizes key experimental data, details the methodologies behind these findings, and visualizes the relevant biological pathways and experimental workflows.

IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a key therapeutic target for a range of autoimmune diseases and certain cancers.[1] **ND-2158** and ND-2110 are two small molecule inhibitors that have demonstrated high selectivity and bioavailability, showing therapeutic potential in preclinical models.[1][2]

At a Glance: Key Quantitative Comparison

The following tables summarize the key performance metrics of **ND-2158** and ND-2110, offering a clear comparison of their potency, cellular activity, and pharmacokinetic profiles.

Table 1: In Vitro Kinase Inhibition

Compound	Target	Ki (nM)
ND-2158	IRAK4	1.3
ND-2110	IRAK4	7.5



Data sourced from Kelly PN, et al. J Exp Med. 2015.[2]

Table 2: Cellular Activity - Inhibition of TNF-α Production

Compound	Cell Type	Stimulant	IC50 (nM)
ND-2158	Human PBMCs	LPS	3.1
Human PBMCs	СрG	1.3	
ND-2110	Human PBMCs	LPS	11
Human PBMCs	СрG	2.5	

Data sourced from Kelly PN, et al. J Exp Med. 2015.[2]

Table 3: Pharmacokinetics in Mice

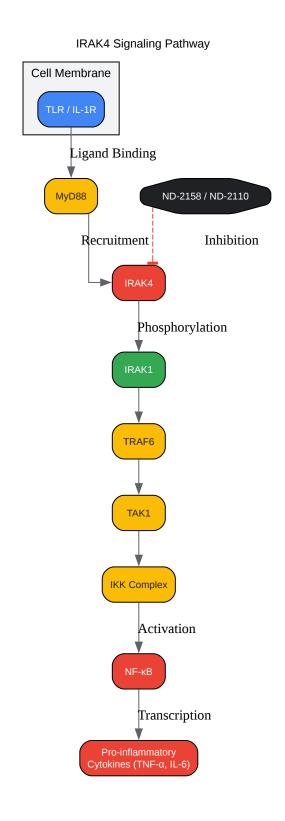
Compoun d	Dose (mg/kg)	Route	T½ (h)	Cmax (ng/mL)	AUC (ng·h/mL)	Bioavaila bility (%)
ND-2158	10	IV	2.1	2034	2873	-
30	РО	3.2	1042	5253	58	
ND-2110	10	IV	2.3	2450	3420	-
30	РО	2.9	1230	6150	60	

Data sourced from Kelly PN, et al. J Exp Med. 2015.[2]

Understanding the IRAK4 Signaling Pathway

IRAK4 is a central player in the innate immune response. Upon activation of TLRs or IL-1Rs by their respective ligands, the adaptor protein MyD88 recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome. This initiates a phosphorylation cascade that results in the activation of downstream transcription factors, such as NF- κ B, and the subsequent production of pro-inflammatory cytokines like TNF- α .





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Caption: IRAK4 signaling cascade from receptor activation to cytokine production.



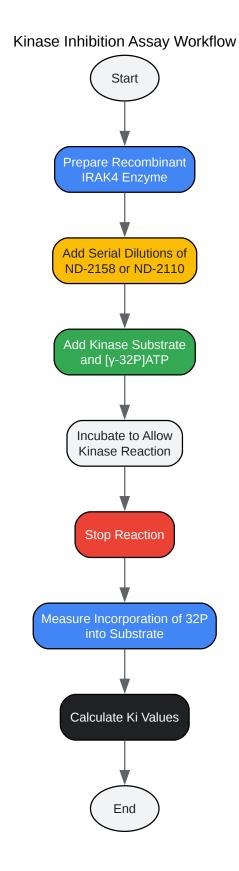
Experimental Protocols

The data presented in this guide are based on the methodologies described in Kelly PN, et al. J Exp Med. 2015.[2] A summary of the key experimental protocols is provided below.

In Vitro Kinase Inhibition Assay

The inhibitory activity of **ND-2158** and ND-2110 against IRAK4 was determined using a radioisotope-based enzymatic assay.





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Caption: Workflow for determining in vitro kinase inhibition.



Cellular TNF-α Production Assay

The cellular potency of the inhibitors was assessed by measuring their ability to block TNF- α production in human peripheral blood mononuclear cells (PBMCs).

- Cell Culture: Human PBMCs were isolated and cultured.
- Inhibitor Treatment: Cells were pre-treated with varying concentrations of ND-2158 or ND-2110 for 1 hour.
- Stimulation: Cells were then stimulated with either Lipopolysaccharide (LPS) (1 μg/mL) or CpG oligodeoxynucleotides (0.5 μM) to induce TNF-α production.
- Measurement: After a 4-hour incubation, the concentration of TNF- α in the cell culture supernatant was quantified by ELISA.
- Data Analysis: IC50 values were calculated from the dose-response curves.

In Vivo Pharmacokinetic Studies

Pharmacokinetic profiles of ND-2158 and ND-2110 were determined in mice.

- Dosing: A cohort of mice was administered either an intravenous (IV) or oral (PO) dose of the inhibitors.
- Blood Sampling: Blood samples were collected at various time points post-administration.
- Compound Quantification: The concentration of the inhibitors in the plasma was measured using LC-MS/MS.
- Parameter Calculation: Pharmacokinetic parameters including half-life (T½), maximum concentration (Cmax), and area under the curve (AUC) were calculated. Bioavailability was determined by comparing the AUC from oral administration to that from IV administration.

Preclinical Models of Autoimmune Disease

The efficacy of the IRAK4 inhibitors was evaluated in mouse models of collagen-induced arthritis and gout.



Collagen-Induced Arthritis Model:

- Disease Induction: Arthritis was induced in DBA/1 mice by immunization with bovine type II collagen.
- Treatment: Upon the onset of disease, mice were treated with the IRAK4 inhibitors or a vehicle control.
- Assessment: The severity of arthritis was monitored by clinical scoring of paw swelling.

Gout Formation Model:

- Disease Induction: Gout was induced in C57BL/6 mice by subcutaneous injection of monosodium urate (MSU) crystals.
- Treatment: Mice were prophylactically treated with the IRAK4 inhibitors prior to MSU injection.
- Assessment: The inflammatory response was evaluated by measuring swelling and neutrophil influx at the site of injection.

Conclusion

Both **ND-2158** and ND-2110 are potent and selective inhibitors of IRAK4 with demonstrated efficacy in cellular and in vivo models of inflammation. **ND-2158** exhibits a lower Ki and IC50 value, suggesting higher potency compared to ND-2110. Both compounds display favorable oral bioavailability and pharmacokinetic profiles in mice, supporting their potential for in vivo applications. The choice between these two inhibitors may depend on the specific experimental context, including the desired potency and dosing regimen. This guide provides a foundational comparison to aid researchers in their selection and experimental design.

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